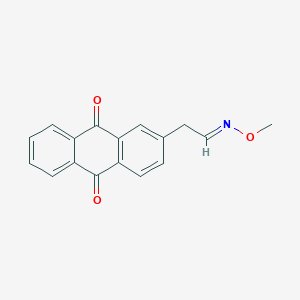

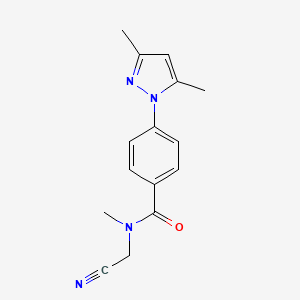

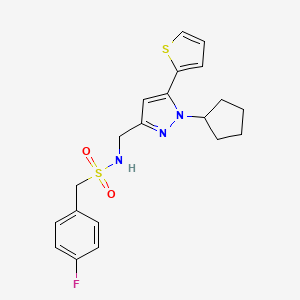

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of chromen derivatives and is a promising candidate for the development of new drugs and therapies.

科学的研究の応用

Polymer Synthesis and Characterization

Research has explored the synthesis of poly(hexyl thiophene-3-carboxylate) and related polymers through palladium-catalyzed oxidative direct arylation polymerization. This method has shown efficacy in generating high molecular weight polymers without the need for functionalization requirements of traditional methods. The study highlights the role of the ester functional group in promoting the generation of high-quality polymers, demonstrating absorption coefficients, electrochemical HOMO levels, and semi-crystallinity comparable to traditional methods. This expands the understanding of polymer synthesis under mild conditions (Gobalasingham, Noh, & Thompson, 2016).

Synthetic Methods Development

Novel synthetic routes for creating tetrasubstituted thiophenes have been developed, showcasing efficient and economical synthesis. These methods utilize ring opening and annulation strategies, contributing to the synthetic chemistry field by providing accessible pathways for complex molecule creation. Such advancements underscore the continual development of synthetic methods to accommodate the synthesis of complex structures with potential applications in various fields (Sahu et al., 2015).

Aldose Reductase Inhibitory Activity

The synthesis of compounds structurally related to 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate, with a focus on aldose reductase inhibitory activity, highlights the therapeutic potential of these molecules. By employing selective alkylation routes, researchers synthesized capillarisin sulfur analogues demonstrating the utility of these compounds in medicinal chemistry and their potential application in treating conditions associated with aldose reductase activity (Igarashi et al., 2005).

Electrochemical Applications

The development of new polymers via oxidative direct arylation polymerization, including random copolymers of poly(hexyl thiophene-3-carboxylate), shows potential for electrochemical applications. These materials, synthesized under conditions that enable high regioregularities, have been evaluated for their electrochemical properties, demonstrating the broad applicability of these synthetic strategies in creating materials for electronic and electrochemical devices (Gobalasingham, Pankow, & Thompson, 2017).

Material Science and Nanotechnology

Research into the synthesis, characterization, and application of novel polythiophene films for potentiometric sensors showcases the intersection of material science and nanotechnology. These films, modified with quinone functionalities, demonstrate potential in the development of sensors for detecting reduced thiols, highlighting the versatility of this compound derivatives in sensor technology (Etienne et al., 2008).

特性

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-25-17-8-5-13(10-19(17)26-2)16-12-27-18-11-14(6-7-15(18)21(16)23)28-22(24)20-4-3-9-29-20/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKMBPWJMGBNBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2669612.png)

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2669613.png)

![N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/no-structure.png)

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2669620.png)

![4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2669625.png)